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Compound of Interest

Compound Name: (1-Fluorocyclohexyl)methanol

Cat. No.: B053945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and plausible synthetic route for (1-Fluorocyclohexyl)methanol. The information is intended

for use in research, chemical synthesis, and as a reference for drug development professionals

interested in fluorinated aliphatic scaffolds.

Molecular Structure and Properties
(1-Fluorocyclohexyl)methanol is a fluorinated derivative of cyclohexanemethanol. The

introduction of a fluorine atom at the tertiary carbon bearing the hydroxymethyl group

significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability,

making it an interesting building block for medicinal chemistry.

The key identification and physicochemical properties are summarized in the table below. Note

that most physical properties are computationally derived due to a lack of experimentally

determined data in published literature.
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Property Data Reference

IUPAC Name (1-Fluorocyclohexyl)methanol [1]

Synonyms

1-Fluoro-1-

(hydroxymethyl)cyclohexane,

(1-Fluorocyclohex-1-

yl)methanol

[2]

CAS Number 117169-30-9 [1][2]

Molecular Formula C₇H₁₃FO [1][2]

Molecular Weight 132.18 g/mol [1][2]

Canonical SMILES C1CCC(CC1)(CO)F [1]

InChIKey
CLRVUZYFZVVVBC-

UHFFFAOYSA-N
[1]

Appearance Liquid [3]

XLogP3-AA (Computed) 1.5 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 1 [1]

Topological Polar Surface Area 20.2 Å² [1]

Boiling Point No data available

Density No data available

Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for (1-Fluorocyclohexyl)methanol is not readily

available in the literature. However, a plausible and chemically sound synthetic route can be

proposed based on established methods for preparing fluorohydrins from alkenes. The general

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/18342450
https://parchem.com/chemical-supplier-distributor/-1-fluorocyclohexyl-methanol-062310
https://pubchem.ncbi.nlm.nih.gov/compound/18342450
https://parchem.com/chemical-supplier-distributor/-1-fluorocyclohexyl-methanol-062310
https://pubchem.ncbi.nlm.nih.gov/compound/18342450
https://parchem.com/chemical-supplier-distributor/-1-fluorocyclohexyl-methanol-062310
https://pubchem.ncbi.nlm.nih.gov/compound/18342450
https://parchem.com/chemical-supplier-distributor/-1-fluorocyclohexyl-methanol-062310
https://pubchem.ncbi.nlm.nih.gov/compound/18342450
https://pubchem.ncbi.nlm.nih.gov/compound/18342450
https://cymitquimica.com/es/productos/IN-DA000DUA/117169-30-9/1-fluorocyclohexylmethanol/
https://pubchem.ncbi.nlm.nih.gov/compound/18342450
https://pubchem.ncbi.nlm.nih.gov/compound/18342450
https://pubchem.ncbi.nlm.nih.gov/compound/18342450
https://pubchem.ncbi.nlm.nih.gov/compound/18342450
https://pubchem.ncbi.nlm.nih.gov/compound/18342450
https://www.benchchem.com/product/b053945?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


strategy involves the epoxidation of a suitable alkene precursor followed by the regioselective

ring-opening of the resulting epoxide with a fluoride source.

Proposed Synthetic Pathway:

The logical precursor is methylenecyclohexane. This two-step pathway is illustrated below.

Methylenecyclohexane

1-Oxaspiro[2.5]octane
(Epoxide Intermediate)

 m-CPBA or other
peroxy acid 

(1-Fluorocyclohexyl)methanol
(Final Product)

 HF-Pyridine or
Et3N-3HF 

Click to download full resolution via product page

Caption: Proposed two-step synthesis of (1-Fluorocyclohexyl)methanol.

Representative Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is a representative example for the synthesis of fluorohydrins and should be

adapted and optimized for the specific synthesis of (1-Fluorocyclohexyl)methanol.

Step 1: Synthesis of 1-Oxaspiro[2.5]octane (Epoxidation)

Reaction Setup: To a solution of methylenecyclohexane (1.0 eq) in a chlorinated solvent

such as dichloromethane (DCM) in a round-bottom flask, add sodium bicarbonate (approx.

2.0 eq). Cool the stirred suspension to 0 °C in an ice bath.
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Epoxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, approx. 1.1 eq) portion-wise

over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate

the organic layer, and wash it sequentially with a saturated aqueous solution of sodium

bicarbonate and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude 1-oxaspiro[2.5]octane may be purified by vacuum

distillation or used directly in the next step.

Step 2: Synthesis of (1-Fluorocyclohexyl)methanol (Fluorinative Ring-Opening)

Reaction Setup: In a fume hood, using a plastic or Teflon reaction vessel, dissolve the crude

1-oxaspiro[2.5]octane (1.0 eq) from the previous step in an anhydrous solvent like DCM or

tetrahydrofuran (THF). Cool the solution to 0 °C.

Fluorination: Cautiously add a fluoride source, such as triethylamine trihydrofluoride

(Et₃N·3HF, approx. 1.5 eq) or Olah's reagent (pyridine-HF complex), dropwise to the stirred

solution. Caution: Hydrogen fluoride (HF) complexes are highly corrosive and toxic. Handle

with appropriate personal protective equipment and engineering controls.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor

the formation of the product by TLC or GC-MS.

Workup: Carefully quench the reaction by pouring it into a stirred mixture of ice and a

saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

Extraction and Purification: Extract the aqueous layer multiple times with ethyl acetate or

DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure. The final product, (1-Fluorocyclohexyl)methanol,
should be purified by column chromatography on silica gel.
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Spectroscopic Characterization (Predicted)
No experimental spectra for (1-Fluorocyclohexyl)methanol are publicly available. However,

the expected NMR and IR characteristics can be predicted based on its structure and by

comparison to its non-fluorinated analog, cyclohexanemethanol.

¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexyl protons

between approximately 1.0-2.0 ppm. The methylene protons (-CH₂OH) would likely appear

as a doublet around 3.5-3.8 ppm, with coupling to the fluorine atom (JH-F coupling). The

hydroxyl proton (-OH) would be a broad singlet, the chemical shift of which is dependent on

concentration and solvent.

¹³C NMR: The carbon atoms of the cyclohexane ring would appear in the 20-40 ppm region.

The carbon bearing the fluorine atom (C1) would be significantly downfield and show a large

one-bond C-F coupling constant (¹JC-F) of approximately 170-200 Hz. The methylene

carbon (-CH₂OH) would appear around 60-70 ppm and would exhibit a two-bond C-F

coupling (²JC-F).

IR Spectroscopy: The spectrum would be dominated by a strong, broad O-H stretching band

around 3300-3500 cm⁻¹. C-H stretching vibrations would be observed just below 3000 cm⁻¹.

A characteristic C-F stretching band, expected to be strong, would likely appear in the 1000-

1100 cm⁻¹ region.

Applications and Biological Activity
Currently, there is no published information regarding the biological activity of (1-
Fluorocyclohexyl)methanol or its direct application in drug development. Its structure

suggests it is primarily a synthetic building block. The introduction of a fluorine atom can block

metabolic oxidation at the tertiary carbon, making it a potentially valuable fragment for

designing more stable analogs of bioactive molecules containing a cyclohexanemethanol core.

Researchers may utilize this compound to explore structure-activity relationships where

metabolic stability and lipophilicity are key parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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